molecular formula C7H14ClNO2 B2776282 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride CAS No. 2305252-75-7

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride

Cat. No. B2776282
CAS RN: 2305252-75-7
M. Wt: 179.64
InChI Key: OSHOKCYOQDWMKC-UHFFFAOYSA-N
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Description

5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is a chemical compound with the CAS Number: 2305252-75-7 . It has a molecular weight of 179.65 . The IUPAC name of this compound is (1S,2R,4R,5R)-5-aminobicyclo [2.2.1]heptane-2,3-diol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Diols, compounds with two hydroxy groups, can undergo a variety of reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Stereochemical Analysis

Research has focused on the synthesis and stereostructure of derivatives related to 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride. For example, the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers through stereoselective functionalization, utilizing 1,3-oxazine or γ-lactone intermediates, has been documented. These compounds' structures were confirmed using various spectroscopic methods, highlighting their potential in further stereochemical and structural analysis applications (Palkó, Sándor, Sohår, & Fülöp, 2005).

Chemical Transformations and Characterization

Another study focused on the transformation of exo- and endo-5-Aminomethylbicyclo[2.2.1]hept-2-enes to produce various sulfonamides through reaction with different sulfonyl chlorides. This research not only explored chemical transformations but also involved detailed structural characterization, including X-ray diffraction analysis, to understand the molecular structures and reaction mechanisms of these compounds (Kasyan et al., 2007).

Asymmetric Synthesis and Catalysis

The compound has also been utilized in asymmetric synthesis, exemplified by the use of a derivative synthesized from (−)-β-pinene for the in situ generation of a B-methoxy-oxazaborolidine catalyst. This catalyst facilitated the asymmetric reduction of alkyl–aryl ketones, showcasing the compound's role in enantioselective chemical processes (Krzemiński & Wojtczak, 2005).

Crystallography and NMR Studies

Crystallographic and NMR studies have been applied to derivatives of this compound, such as in the comparative analysis of chiral (1R,2S,3R,5R)-3-Amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptan and its derivatives. These studies provide insights into the molecular dynamics and structural elucidation of these compounds, contributing to the field of solid-state chemistry (Jaworska et al., 2012).

Antimicrobial Activity

Additionally, research into the antimicrobial activity of N-substituted 2-hydroxy(or allyloxy)-3-(aminomethoxy)bicyclo[2.2.1]heptanes demonstrates the potential of these compounds in developing bactericidal and fungicidal agents for use in lubricating oils and fluids. This highlights a practical application of this compound derivatives in industrial and pharmaceutical contexts (Alimardanov et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOKCYOQDWMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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